molecular formula C22H12N4O4S B494587 2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile CAS No. 319491-34-4

2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile

Cat. No.: B494587
CAS No.: 319491-34-4
M. Wt: 428.4g/mol
InChI Key: WOGPRTRSXHKFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including amino, furan, chromenone, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the desired product. For instance, the reaction may involve the use of furan-2-carbaldehyde, 2-oxochromen-3-yl acetic acid, and a suitable pyridine derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-bromo-furan-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-Amino-4-(furan-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(furan-2-yl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

319491-34-4

Molecular Formula

C22H12N4O4S

Molecular Weight

428.4g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H12N4O4S/c23-9-14-19(18-6-3-7-29-18)15(10-24)21(26-20(14)25)31-11-16(27)13-8-12-4-1-2-5-17(12)30-22(13)28/h1-8H,11H2,(H2,25,26)

InChI Key

WOGPRTRSXHKFGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CO4)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CO4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.